molecular formula C5H2BrClO2 B1626839 4-Bromofuran-2-carbonyl chloride CAS No. 58777-59-6

4-Bromofuran-2-carbonyl chloride

Cat. No. B1626839
CAS RN: 58777-59-6
M. Wt: 209.42 g/mol
InChI Key: BJETUYGOFUKLAR-UHFFFAOYSA-N
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Patent
US07265131B2

Procedure details

The crude 4-bromofuran-2-carboxylic acid was placed in a 250 mL round bottom flask equipped with a magnetic stirring bar and a reflux condenser, and the flask was alternately evacuated and filled with nitrogen several times. To the stirred solid was carefully added α,α-dichloromethyl methyl ether (50 mL, 563 mmol). The addition was accompanied by vigorous gas evolution and was very exothermic, bringing the temperature of the resulting brown frothy mixture nearly to reflux. The gas evolution was allowed to subside, then the brown mixture was slowly heated to reflux using a heating mantle. The thick, partially solidified reaction mixture was then diluted with additional α,α-dichloromethyl methyl ether (20 mL, 225 mmol) to afford a dark brown solution containing some large black solid chunks. After heating at reflux for 135 minutes, the reaction was allowed to cool to ambient temperature, and then concentrated under reduced pressure. The resulting dark brown semi-solid was held under high vacuum to remove the last traces of solvents. While being held under vacuum at ambient temperature, some large colorless prisms appeared on the upper walls of the flask. The crude 4-bromofuran-2-carbonyl chloride was obtained as a dark brown semi-solid, and was used in the next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:7]([OH:9])=O)[O:5][CH:6]=1.COC(Cl)[Cl:13]>>[Br:1][C:2]1[CH:3]=[C:4]([C:7]([Cl:13])=[O:9])[O:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(OC1)C(=O)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
COC(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
COC(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar and a reflux condenser
CUSTOM
Type
CUSTOM
Details
the flask was alternately evacuated
ADDITION
Type
ADDITION
Details
filled with nitrogen several times
ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the brown mixture was slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to afford a dark brown solution
ADDITION
Type
ADDITION
Details
containing some large black solid chunks
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 135 minutes
Duration
135 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the last traces of solvents
CUSTOM
Type
CUSTOM
Details
While being held under vacuum at ambient temperature

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(OC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.